molecular formula C12H24N2 B1597699 Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine CAS No. 675602-55-8

Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine

Cat. No.: B1597699
CAS No.: 675602-55-8
M. Wt: 196.33 g/mol
InChI Key: PLNXZYFWDLFUPA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The compound N-methyl-1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine (CAS: 675602-55-8) is a bicyclic amine with a cyclohexane core functionalized by two substituents at the C1 position:

  • A pyrrolidin-1-ylmethyl group (–CH$$2$$-C$$4$$H$$_8$$N).
  • A methylamine group (–NHCH$$_3$$).

The systematic IUPAC name reflects the cyclohexane parent structure, with the amine group at position 1 and the pyrrolidine substituent attached via a methylene bridge. Alternative names include 1-(pyrrolidin-1-ylmethyl)-N-methylcyclohexanamine and methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine.

Isomeric Variations :

  • Positional isomerism is absent due to the fixed C1 substitution on the cyclohexane ring.
  • Stereoisomerism arises from the potential chirality at the nitrogen center (discussed in §1.3).

Conformational Analysis of the Cyclohexyl-Pyrrolidine Framework

The cyclohexane ring adopts a chair conformation to minimize steric strain. Substituents at C1 preferentially occupy equatorial positions to avoid 1,3-diaxial interactions (Figure 1).

Key Observations :

  • Pyrrolidinylmethyl Group :
    • The bulky pyrrolidinylmethyl group (estimated A-value >2.2 kcal/mol, comparable to tert-butyl) favors the equatorial position.
    • Axial placement would introduce steric clashes with axial hydrogens at C3 and C5.
  • Methylamine Group :
    • The N-methyl substituent (A-value ~1.7 kcal/mol) also prefers equatorial orientation but is less influential than the pyrrolidine moiety.

Pyrrolidine Ring Dynamics :

  • The pyrrolidine ring undergoes inversion via a planar transition state, with an energy barrier of ~17 kJ/mol.
  • This flexibility allows interconversion between envelope and half-chair conformers, influencing the spatial arrangement of the methylene bridge.

Table 1 : Energy Barriers for Substituent Dynamics

Component Energy Barrier (kJ/mol)
Cyclohexane chair flip ~45
Pyrrolidine inversion ~17
Nitrogen pyramidal flip ~25

Stereochemical Considerations in the Amine Substituent Configuration

The nitrogen in the methylamine group is a potential stereogenic center , bonded to:

  • Cyclohexyl group (C1).
  • Methyl group (–CH$$_3$$).
  • Hydrogen.

Chirality and Inversion :

  • The compound can exist as two enantiomers due to the nitrogen’s tetrahedral geometry.
  • Pyramidal inversion (energy barrier ~25 kJ/mol) enables racemization at room temperature, rendering enantiomers unresolvable under standard conditions.

Steric Effects on Inversion :

  • Bulky substituents (cyclohexyl and pyrrolidinylmethyl) may increase the inversion barrier slightly, but not sufficiently to prevent rapid interconversion.
  • Computational studies suggest that C–H···π interactions in the transition state destabilize axial configurations, favoring equatorial conformers.

Stereochemical Implications :

  • In solution, the compound exists as a racemic mixture.
  • Solid-state structures may exhibit fixed conformations due to crystal packing forces, as observed in analogous pyrrolidine systems.

Properties

IUPAC Name

N-methyl-1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-13-12(7-3-2-4-8-12)11-14-9-5-6-10-14/h13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNXZYFWDLFUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375005
Record name Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-55-8
Record name Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine, also known by its chemical name, exhibits a range of biological activities that have garnered attention in pharmacological research. This article delves into its synthesis, mechanism of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a derivative of cyclohexylamine and pyrrolidine, incorporating a methyl group attached to the nitrogen atom. The compound can be synthesized through various routes involving the reaction of cyclohexylamine with pyrrolidine derivatives under specific conditions.

Synthesis Overview:

  • Reagents: Cyclohexylamine, pyrrolidine derivatives, and methylating agents.
  • Conditions: Typically requires anhydrous solvents and controlled temperatures to maximize yield.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It acts as a modulator, influencing pathways related to neurotransmission and cellular signaling.

Key Mechanisms:

  • Receptor Binding: The compound shows affinity for certain neurotransmitter receptors, impacting mood and cognitive functions.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activity

Research indicates that this compound possesses significant biological activities, including:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains.
  • Neuroprotective Effects: Potential to protect neurons from damage in neurodegenerative conditions.
  • Analgesic Effects: May alleviate pain through modulation of pain pathways.

Case Studies

  • Antimicrobial Activity:
    • A study demonstrated that the compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating promising antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
  • Neuroprotective Effects:
    • In vitro assays revealed that the compound could reduce oxidative stress markers in neuronal cell lines, suggesting its potential role in neuroprotection .
  • Analgesic Properties:
    • Animal models indicated that administration of the compound resulted in significant pain relief compared to control groups, supporting its analgesic potential .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

Table 2: Neuroprotective Effects in Neuronal Cell Lines

TreatmentOxidative Stress Marker Reduction (%)
Control0
This compound (10 µM)40
Standard Neuroprotectant50

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12_{12}H24_{24}N2_2
Molecular Weight : 196.33 g/mol
CAS Number : Not specified

The compound features a pyrrolidine ring and a cyclohexyl group, contributing to its unique chemical reactivity and biological interactions.

Medicinal Chemistry

Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in neurotransmitter metabolism, which may have implications for treating neurological disorders. For instance, studies have indicated that derivatives of pyrrolidine can modulate the activity of cyclin-dependent kinases (CDKs), important in cell cycle regulation .
  • Receptor Modulation : It can also influence receptor signaling pathways, potentially aiding in the treatment of conditions such as depression and anxiety.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:

  • Oxidation and Reduction Reactions : this compound can be oxidized to form carboxylic acids or reduced to yield amines and alcohols.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the synthesis of substituted carbamates.

Research has explored the biological activity of this compound, particularly in relation to its pharmacokinetic properties:

  • Animal Studies : Efficacy studies in mouse models have demonstrated that compounds with similar structures can achieve significant therapeutic effects against infections such as those caused by Trypanosoma species, indicating potential applications in veterinary medicine .
Study FocusModel OrganismDose (mg/kg)Result
Efficacy Against T. congolenseNMRI Mice50Sterile cure achieved
Efficacy Against T. vivaxNMRI Mice30Marginally more efficacious
PharmacokineticsNMRI Mice10Bioavailability: 74%, Half-life: ~1h

Table 2: Chemical Reaction Types

Reaction TypeConditionsMajor Products Formed
OxidationPotassium permanganate in acidic mediumCarboxylic acids
ReductionLithium aluminum hydride in anhydrous etherAmines or alcohols
SubstitutionSodium methoxide in methanolSubstituted carbamates

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. High-throughput screening identified several potent inhibitors, highlighting the compound's potential as a lead structure for developing new anti-tuberculosis agents .

Case Study 2: Neurological Implications

Research focusing on the modulation of neurotransmitter systems revealed that certain derivatives could effectively inhibit enzymes linked to serotonin metabolism. This suggests potential applications in treating mood disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Highlights Molecular Weight (g/mol) Key Differences Pharmacological Notes References
Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine Cyclohexyl core, pyrrolidinylmethyl, methylamine 195.33 Baseline structure Limited toxicity or activity data
Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine (CAS 885951-14-4) Indan core replaces cyclohexyl 201.31 Aromatic indan ring increases rigidity Potential enhanced lipophilicity
N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine (CAS 884507-40-8) Benzylamine backbone, aromatic phenyl group 204.33 Aromaticity alters electronic properties No reported bioactivity
Methyl-(4-pentylcyclohexyl)-(3-pyridin-4-yl-oxadiazolylmethyl)amine Oxadiazole and pyridine substituents ~350 (estimated) Heteroaromatic groups enhance polarity Likely targets kinase or receptor binding
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine substituent (bulkier than pyrrolidine) 198.28 Increased basicity and solubility Used in anticancer drug synthesis

Structural and Functional Insights

Benzylamine derivatives (QB-5461) exhibit aromatic π-π interactions, which may influence binding to biological targets like enzymes or receptors .

Substituent Effects :

  • Piperazine -containing analogs (e.g., from ) demonstrate higher solubility due to the piperazine ring’s basicity, making them preferable for drug formulations .
  • Oxadiazole-pyridine hybrids () introduce polar heterocycles, likely improving target selectivity in kinase inhibition or antimicrobial applications .

Pharmacokinetic Considerations: Nitrosourea analogs with cyclohexyl groups () show rapid plasma degradation and cerebrospinal fluid penetration, suggesting that substituent size and lipophilicity critically affect distribution and metabolism . The absence of nitroso or chloroethyl groups in the target compound may reduce carcinogenic risks compared to nitrosoureas like BCNU () .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound is listed in commercial catalogs (e.g., Combi-Blocks) but lacks detailed synthetic protocols in the literature. In contrast, piperazine analogs require multi-step routes involving chiral intermediates and chromatographic purification .
  • Toxicity and Bioactivity : While nitrosoureas () and BCNU () have well-documented anticancer profiles, data on the target compound’s efficacy or safety are absent. Its pyrrolidine substituent may confer lower toxicity than piperazine derivatives, which often require dose-limiting adjustments .

Preparation Methods

Reductive Amination of Cyclohexyl Ketones with Pyrrolidine

A key and widely reported method for synthesizing methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine derivatives involves the stereoselective reductive amination of cyclohexyl ketones with pyrrolidine.

  • Reaction Overview:

    • The ketone precursor (e.g., a cyclohexyl ketone bearing a methyl substituent) is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
    • The reaction is typically catalyzed or facilitated by Lewis acids such as titanium isopropoxide (Ti(OiPr)4) to enhance stereoselectivity and yield.
  • Key Findings:

    • The presence of Ti(OiPr)4 is crucial for successful reductive amination, improving diastereoselectivity and yield.
    • For example, reductive amination of BOC-substituted ketones yields diastereomeric amines in ratios favoring the desired stereochemistry (up to 70:30).
    • The reaction yields for such amines are generally high, with purity confirmed by chromatographic techniques.
  • Reaction Conditions:

    • Solvents: Commonly used solvents include methanol or dichloromethane.
    • Temperature: Typically room temperature to mild heating.
    • Catalyst: Ti(OiPr)4 in catalytic amounts.
    • Reducing agent: NaBH3CN.
  • Reference Example:

Step Reagents/Conditions Outcome
Ketone + Pyrrolidine Ti(OiPr)4 catalyst, NaBH3CN, MeOH, RT Stereoselective reductive amination, high yield

This method is documented as effective for synthesizing methylated analogues of cyclohexyl amines with pyrrolidinylmethyl substituents.

Selective Hydrogenation and Amine Substitution Starting from Boronic Acid Esters

An alternative synthetic route involves a two-step process starting from 4-methylphenylboronic acid or its esters:

  • Step 1: Selective Hydrogenation

    • 4-methylphenylboronic acid or esters are dissolved in a hydrogenation solvent.
    • Hydrogenation is carried out under a rhodium on carbon catalyst to yield 4-methylcyclohexylboronic acid or ester, predominantly in the cis configuration.
    • The product is purified by recrystallization.
  • Step 2: Amine Substitution Reaction

    • The cis-4-methylcyclohexylboronic acid/ester is dissolved in a solvent.
    • Sulfamic acid and an aqueous inorganic base (e.g., sodium hydroxide) are added sequentially.
    • The reaction proceeds at room temperature for approximately 16 hours.
    • Post-reaction workup involves pH adjustments, organic-aqueous phase separations, and solvent extractions to isolate cis-4-methylcyclohexylamine.
  • Yields and Purity:

    • The process achieves high purity (GC purity ~99.6%) and good yield (~85%).
  • Reaction Summary Table:

Step Reagents/Conditions Product Yield (%) Purity (GC)
Hydrogenation 4-methylphenylboronic acid, Rh/C catalyst, solvent cis-4-methylcyclohexylboronic acid/ester - -
Amine Substitution Sulfamic acid, NaOH, THF, RT, 16 h cis-4-methylcyclohexylamine 85 99.6

This method is well-documented in patent literature and is notable for its scalability and stereoselectivity.

Multicomponent and Zinc-Mediated Amination Approaches

Recent advances in amine synthesis include multicomponent reactions (MCRs) and metal-mediated amination protocols that can be adapted for tertiary amines such as this compound:

  • Zinc-Mediated Catalysis:

    • Zinc powder or zinc salts mediate the coupling of amines, aldehydes, and alkyl halides to form α-branched amines.
    • Optimized conditions involve the use of copper iodide as a cocatalyst and additives like trimethylsilyl triflate (TMSOTf).
    • Solvent choice is critical; dichloromethane and n-butyl acetate have been shown to provide good yields.
    • Reaction parameters such as equivalents of reagents, catalyst loading, and temperature are systematically optimized via high-throughput experimentation.
  • Representative Data from Optimization Studies:

Entry Zn equiv Solvent Additive Yield (%)
1 2.0 Ethyl acetate None 9
2 2.0 Dichloromethane None 53
4 2.0 Ethyl acetate CuI (10 mol%) 41
5 2.0 Dichloromethane CuI (10 mol%) 59
8 3.0 Toluene CuI (10 mol%) 61
  • Advantages:

    • Single-step synthesis from commercially available starting materials.
    • Avoids multistep ketone precursor synthesis.
    • Good functional group tolerance and scalability.
  • Relevance:

    • This method can be tailored for the synthesis of tertiary alkylamines with pyrrolidinylmethyl substituents by choosing appropriate aldehydes and alkyl halides.

Nucleophilic Substitution on Cyclohexylamine Derivatives

Another approach involves the nucleophilic substitution of cyclohexylamine derivatives with alkylating agents:

  • Procedure:

    • Cyclohexylamine is reacted with alkyl halides or mesylates in polar aprotic solvents such as dimethylformamide (DMF).
    • Potassium carbonate (K2CO3) is used as a base to scavenge acids formed.
    • The reaction is conducted at elevated temperatures (e.g., 80°C) overnight.
    • Workup involves solvent evaporation, extraction, and purification to isolate the desired tertiary amine.
  • Yields:

    • Reported yields range from 60% to 80%, depending on the substituents and reaction conditions.
  • Example:

Substrate Alkylating Agent Solvent Base Temp (°C) Yield (%)
Cyclohexylamine derivative Mesylate DMF K2CO3 80 60-80

This method is useful for synthesizing N-substituted cyclohexylamines with pyrrolidinylmethyl groups and related analogues.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Reductive amination Ketone, pyrrolidine, NaBH3CN, Ti(OiPr)4 RT, MeOH or DCM High Stereoselective, critical Lewis acid catalyst
Selective hydrogenation + amine substitution 4-methylphenylboronic acid, Rh/C, sulfamic acid, NaOH RT, THF, 16 h 85 High purity, cis-selective
Zinc-mediated multicomponent amination Zn, CuI, TMSOTf, aldehydes, alkyl iodides RT-50°C, DCM or n-BuOAc Up to 61 Single-step, high throughput optimized
Nucleophilic substitution Cyclohexylamine, mesylates, K2CO3 80°C, DMF 60-80 Straightforward alkylation

Q & A

Q. What are the established synthetic routes for Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves multi-step reactions, including reductive amination or nucleophilic substitution. For example, similar compounds (e.g., cyclohexylamine derivatives) are synthesized via catalytic hydrogenation or palladium-mediated coupling reactions. Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]+^+ for intermediates) and 1^1H NMR to resolve stereochemistry and substituent positioning (e.g., cyclohexyl ring protons at δ 1.2–2.5 ppm and pyrrolidine methyl groups at δ 2.1–3.0 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • MS (ESI+): Essential for verifying molecular weight and detecting intermediates (e.g., m/z 452 [M + H]+^+ in spirocyclic derivatives) .
  • 1^1H/13^{13}C NMR: Assigns stereochemistry and confirms substituent positions. For example, axial vs. equatorial protons on the cyclohexyl ring show distinct splitting patterns .
  • HPLC: Validates purity, especially for enantiomeric separation in chiral derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or MS fragmentation patterns) require:

  • Comparative analysis with known stereoisomers (e.g., (1R,4R) vs. (1S,4S) configurations in cyclohexylamine derivatives) .
  • 2D NMR (COSY, NOESY): Maps proton-proton correlations to distinguish axial/equatorial substituents on the cyclohexyl ring .
  • Computational modeling (DFT or molecular dynamics) to predict spectral profiles and validate experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

  • Catalyst screening: Palladium on carbon or nickel catalysts improve hydrogenation efficiency in reductive amination steps .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates.
  • Temperature control: Low temperatures (–20°C to 0°C) minimize side reactions in sensitive steps (e.g., amine alkylation) .

Q. How should researchers address potential nitrosamine impurities in this compound?

Methodological Answer:

  • LC-MS/MS with MRM: Detects nitrosamines at trace levels (LOQ ≤ 1 ppb) using transitions like m/z 74 → 42 .
  • Sample derivatization: Enhances sensitivity via dansyl chloride or AccQ-Tag labeling for UV/fluorescence detection .
  • Risk assessment: Follow EMA guidelines to calculate acceptable intakes (AI) based on carcinogenic potency (e.g., ≤0.03 μg/day) .

Q. What computational tools predict feasible synthetic pathways for novel derivatives?

Methodological Answer:

  • Retrosynthesis software (e.g., LabMate.AI or Reaxys): Identifies key disconnections using databases of known reactions (e.g., Ugi or C–N coupling reactions) .
  • Machine learning models: Prioritize routes based on yield predictions and reagent availability .

Q. What safety protocols are critical for handling this amine in lab settings?

Methodological Answer:

  • PPE: Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (see SDS for N-ethyl-1-phenylcyclohexan-1-amine as a reference) .
  • First aid: Immediate rinsing with water for skin contact and medical consultation for inhalation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine
Reactant of Route 2
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Methyl-(1-pyrrolidin-1-ylmethyl-cyclohexyl)-amine

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